molecular formula C7H8BrNO B8654040 4-Bromo-2,5-dimethylpyridine 1-oxide CAS No. 17117-24-7

4-Bromo-2,5-dimethylpyridine 1-oxide

Cat. No.: B8654040
CAS No.: 17117-24-7
M. Wt: 202.05 g/mol
InChI Key: WQBUJKNLUQKSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the established synthetic protocols for 4-Bromo-2,5-dimethylpyridine 1-oxide, and how can reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 2,5-dimethylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids), followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. Key parameters include temperature (e.g., 0–25°C for bromination), stoichiometry, and solvent polarity. Post-synthesis, purification via column chromatography or recrystallization ensures purity. Reaction optimization may require iterative adjustments to bromination time and oxidation efficiency to minimize side products .

Q. How do researchers utilize NMR and IR spectroscopy to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect downfield shifts for protons near the N-oxide group (e.g., δ 8.0–8.5 ppm for aromatic protons adjacent to the N-oxide). Methyl groups (C2 and C5) typically appear as singlets around δ 2.3–2.6 ppm.
  • 13C NMR : The N-oxide carbon resonates at δ 120–130 ppm, while brominated carbons show characteristic deshielding.
  • IR : A strong absorption band near 1250–1300 cm⁻¹ confirms the N-O stretch.
    Comparative analysis with spectral data from analogous compounds (e.g., 4-Bromo-2,3-dimethylpyridine 1-oxide) is critical for validation .

Q. What strategies are recommended for optimizing the solubility and stability of this compound in experimental settings?

  • Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO or DMF) or by derivatization (e.g., introducing hydrophilic groups via Suzuki coupling). Stability studies should assess degradation under varying pH, temperature, and light exposure. For biological assays, lyophilization or formulation with cyclodextrins may improve aqueous stability. Monitor stability via HPLC over 24–72 hours to identify optimal storage conditions .

Advanced Research Questions

Q. How can molecular docking studies guide the modification of this compound to enhance its enzyme inhibitory activity?

  • Methodological Answer : Use docking software (e.g., AutoDock Vina) to model interactions between the compound and target enzymes like CYP1B1. Focus on key residues (e.g., hydrophobic pockets or catalytic sites) and analyze binding energy scores. For example, substituting the bromine atom with bulkier halogens or adding hydrogen-bond donors (e.g., -OH or -NH₂) at specific positions may improve affinity. Validate predictions with in vitro assays (e.g., EROD assay for CYP1B1 inhibition) .

Q. What experimental approaches are effective in resolving contradictory data in structure-activity relationship (SAR) studies of pyridine N-oxide derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from multiple assays (e.g., enzymatic inhibition vs. cellular viability) to distinguish direct target effects from off-target interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm interactions observed in docking studies.
  • Metabolic Profiling : Assess whether contradictory activity stems from metabolite interference (e.g., using liver microsomes).
    For example, SAR contradictions in CYP1B1 inhibition were resolved by correlating docking results with steric effects of substituent positions .

Q. How can DFT calculations be integrated with experimental data to elucidate the corrosion inhibition mechanisms of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density distributions, Fukui indices, and HOMO/LUMO energies. These predict reactive sites for donor-acceptor interactions with metal surfaces. Experimentally, validate predictions via electrochemical impedance spectroscopy (EIS) and polarization curves. For pyridine N-oxides, the N-oxide group and bromine atom often enhance adsorption on iron or steel, reducing corrosion rates .

Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic behavior of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • In Vivo : Administer the compound to rodents and collect plasma samples at timed intervals. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate half-life (t₁/₂), Cₘₐₓ, and AUC. For example, a related N-oxide derivative (2-(pyridin-3-yl)estradiol) showed a plasma half-life of 4.2 hours in rats, suggesting moderate metabolic stability .

Q. In the absence of direct literature on this compound, how can researchers extrapolate biological activity data from structurally analogous compounds?

  • Methodological Answer : Compare substituent effects using data from analogs like 4-Bromo-2,3-dimethylpyridine 1-oxide. For instance:

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi, referencing analogs with MIC values ≤10 µg/mL.
  • Enzyme Inhibition : Use homology models of target enzymes (e.g., CYP1B1 or TYK2) to predict binding modes.
    Prioritize analogs with similar logP, polar surface area, and electronic profiles for reliable extrapolation .

Properties

CAS No.

17117-24-7

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8BrNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

WQBUJKNLUQKSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-2,5-dimethylpyridine (500 mg, 2.69 mmol) was added dropwise to a solution of m-chloroperbenzoic acid (816 mg, 3.55 mmol) in dichloromethane (10 mL) at ambient temperature. The mixture was stirred at room temperature for 17 hours, poured into saturated aqueous sodium bicarbonate and sodium sulfite (2 mL, 1.0M), and extracted twice into ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford a yellow crystalline solid (413 mg) which was used without further purification. LCMS: M+H+=202 & 204.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A portion of the pyridine-N-oxide (106.4 g, 0.633 mol) was added slowly to 300 g of acetyl bromide at a rate that maintained the reaction temperature at 20°-30° C. (modification of procedure described in Ochiai, J. Org. Chem, 18, 549(1953)). After the addition was complete, the reaction was heated to 55° C. and left to stir overnight. The reaction mixture was cooled to room temperature and then slowly poured over ice. The mixture was slowly basified with 10M sodium hydroxide and extracted with chloroform. The chloroform extract was dried over sodium sulfate and then concentrated to dryness to give 119.2 g (93%) of 4-bromo-2,5-dimethylpyridine-N-oxide.
Quantity
106.4 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of acetyl bromide (43.09 mL, 582.81 mmol) in acetic acid (70 mL) was added 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (which may be prepared as described in Description 135) (9.8 g, 58.28 mmol) dropwise over 5 mins. After addition, the mixture was stirred at 80° C. overnight. The reaction mixture was poured on to ice and the solution basified to pH 8 with cold 2M sodium hydroxide. The aqueous layer was extracted with DCM (3x). The combined organics were washed with brine, dried over magnesium sulphate, filtered and evaporated to a pale yellow solid, 4-bromo-2,5-dimethyl-1-oxido-pyridin-1-ium (D136) (12.3 g);
Quantity
43.09 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.